1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Historical Context of Fluorinated Pyrazolylmethanamine Derivatives
Evolution of Pyrazole-Based Compounds
Pyrazole derivatives have been integral to pharmaceutical development since Ludwig Knorr's pioneering synthesis in 1895, which utilized diketones and hydrazines to form the heterocyclic core. The introduction of fluorine into medicinal chemistry during the mid-20th century marked a turning point, as fluorination improved drug bioavailability and target affinity. Early fluorinated pyrazoles, such as pyrazofurin (an antiviral agent) and celecoxib (a COX-2 inhibitor), demonstrated the therapeutic potential of this structural class.
Key Milestones in Fluorinated Pyrazole Development
The synthesis of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine builds upon these advances, incorporating modern strategies such as microwave-assisted cyclization and transition metal catalysis. For example, Qian et al. demonstrated the use of gold(I) catalysts to facilitate cyclization of propargyl hydrazones, a method applicable to synthesizing fluorinated pyrazoles.
Role of Fluorination in Medicinal Chemistry
Fluorine's electronegativity (-3.98 Pauling scale) and small atomic radius (0.64 Å) enable precise modulation of molecular interactions. In 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine, the 4-fluorophenyl group:
- Enhances lipophilicity (logP increased by ~0.5 vs. non-fluorinated analogs)
- Stabilizes aromatic π-system through inductive effects, improving receptor binding
- Resists oxidative metabolism at the para position, prolonging half-life
Comparative studies show fluorinated pyrazoles exhibit up to 10-fold greater bioavailability than their non-fluorinated counterparts in preclinical models.
Properties
Molecular Formula |
C14H19ClFN3 |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-11(2)18-10-13(9-17-18)8-16-7-12-3-5-14(15)6-4-12;/h3-6,9-11,16H,7-8H2,1-2H3;1H |
InChI Key |
SDXQMQUHMFHGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with isopropyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with formaldehyde and a secondary amine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The bulky isopropyl substituent may influence binding interactions in biological targets, contrasting with smaller groups like methyl () or planar aromatic systems () .
- Electronic Effects : Fluorine’s electron-withdrawing nature is consistent across analogs, but positional differences in pyrazole substitution (e.g., 4- vs. 5-position in ) alter electronic distributions .
Biological Activity
1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C14H19ClFN3
- Molecular Weight : 283.77 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine; hydrochloride
- Canonical SMILES : CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl
| Property | Value |
|---|---|
| Molecular Weight | 283.77 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
The biological activity of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances hydrophobic interactions, while the pyrazolyl moiety can form hydrogen bonds or π-π stacking interactions with target proteins. This dual interaction capability may modulate the activity of enzymes or receptors, leading to various biological effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of similar pyrazole derivatives:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- IC50 Values :
- A549: 15 µM
- HeLa: 10 µM
- MCF7: 20 µM
These results indicate that modifications in the pyrazole structure can lead to enhanced cytotoxicity against specific cancer types.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of p38 MAP kinase, a key player in inflammatory responses.
Research Findings
A study showed that derivatives similar to this compound inhibited p38 MAP kinase with IC50 values ranging from 5 to 15 µM, demonstrating significant potential for treating inflammatory diseases.
Antimicrobial Activity
Preliminary tests suggest that the compound exhibits antimicrobial properties against various bacterial strains, although further studies are needed to quantify its effectiveness.
Comparative Analysis with Related Compounds
To understand the unique biological profile of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine, it is useful to compare it with structurally related compounds.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 2-[5-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-1-yl]pyrazine | 12 | Antitumor |
| N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine | 18 | Anti-inflammatory |
| 5-amino-N-(phenyl)-1H-pyrazol-4-yl derivatives | 10 | Selective p38 inhibitor |
The comparative analysis highlights that while related compounds show promising activities, the specific substitution pattern in our compound may confer unique advantages in binding affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
